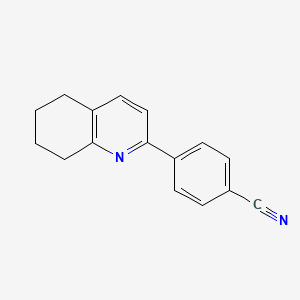

4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile

Description

4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile is a bicyclic aromatic compound featuring a benzonitrile moiety linked to a partially saturated quinoline ring. Its synthesis typically involves coupling reactions between substituted quinolines and benzonitrile derivatives under catalytic conditions .

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydroquinolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)18-16/h5-10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVDYMFVILSALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile typically involves multi-step reactions. One common method starts with the reaction of 4-cyanobenzoyl chloride with 5,6,7,8-tetrahydroquinoline under specific conditions. The reaction conditions often include the use of catalysts such as trans-BnPd(PPh3)2Cl in chloroform, followed by reduction with SnCl2 and TMSCl in dichloromethane at low temperatures, and finally heating with ammonium acetate in acetic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives, including 4-(5,6,7,8-tetrahydroquinolin-2-yl)benzonitrile, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival. For instance, studies have highlighted their ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .

Antiviral Properties

This compound also demonstrates antiviral activity. Tetrahydroquinoline derivatives are being investigated for their potential to inhibit viral replication and improve therapeutic outcomes in viral infections. Their mechanism often involves the modulation of host cell responses to viral pathogens .

Ferroptosis Inhibition

Recent patents have identified 4-(5,6,7,8-tetrahydroquinolin-2-yl)benzonitrile as having inhibitory effects on ferroptosis—a regulated form of cell death linked to various diseases such as neurodegeneration and cancer. This property positions it as a candidate for therapeutic interventions in conditions like multiple sclerosis .

Enzyme Interaction Studies

In biological research, this compound serves as a valuable tool for studying enzyme interactions. Its unique functional groups allow it to act as a probe in investigating biological pathways involving nitrile and sulfonyl functionalities. This can aid in understanding complex biochemical processes and developing targeted therapies .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives are being explored for potential applications in treating neurodegenerative diseases. By mitigating oxidative stress and inflammation in neuronal cells, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease .

Synthesis of Advanced Materials

In the industrial sector, 4-(5,6,7,8-tetrahydroquinolin-2-yl)benzonitrile is utilized as a building block for synthesizing advanced materials. Its stability and reactivity make it suitable for producing specialty chemicals and polymers that require specific physical and chemical properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Induces apoptosis in cancer cells |

| Antiviral compounds | Inhibits viral replication | |

| Ferroptosis inhibitors | Prevents regulated cell death | |

| Biological Research | Enzyme interaction studies | Probes biological pathways |

| Neuroprotective agents | Mitigates oxidative stress | |

| Industrial Applications | Synthesis of advanced materials | Building blocks for specialty chemicals |

Case Studies

- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a series of tetrahydroquinoline derivatives showed potent cytotoxic effects against breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through reactive oxygen species (ROS) generation.

- Ferroptosis Inhibition : In a recent patent application (EP 4269392 A1), researchers reported that tetrahydroquinoline derivatives could effectively inhibit ferroptosis in neuronal models, suggesting their potential use in treating multiple sclerosis by protecting nerve cells from iron-induced damage.

- Neuroprotective Effects : A research project focused on the neuroprotective effects of tetrahydroquinoline derivatives indicated significant reductions in neuroinflammation markers in animal models of Alzheimer's disease when treated with these compounds.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are structurally or functionally related to 4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile:

(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile (AZD-0947)

- Structure: Features a hexahydroquinoline ring with a ketone (C=O) at position 5 and a trifluoromethyl (-CF₃) substituent at position 2. The benzonitrile group is meta-substituted relative to the quinoline attachment .

- Key Differences: The hexahydroquinoline ring in AZD-0947 is more saturated (six-membered ring with two additional hydrogens) compared to the tetrahydroquinoline in the target compound. Bioactivity: AZD-0947 is a documented small-molecule inhibitor (ChemBL ID: CHEMBL491091), likely targeting enzymes or receptors where electronic effects of -CF₃ play a critical role .

2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile

- Structure: Contains two ethoxycoumarin groups attached to a benzonitrile core, with an amino (-NH₂) substituent .

- Key Differences: The coumarin moieties introduce extended π-conjugation and hydrogen-bonding capacity via ethoxy and carbonyl groups. The amino group (-NH₂) in this compound may enhance solubility and interaction with polar biological targets, unlike the purely aromatic tetrahydroquinoline in the target molecule.

Physicochemical and Pharmacological Comparison

Mechanistic and Functional Insights

- Electronic Effects: The -CN group in all three compounds acts as a strong electron-withdrawing group, influencing reactivity and binding to hydrophobic pockets in proteins.

- Ring Saturation: The tetrahydroquinoline in the target compound offers partial saturation, balancing rigidity and flexibility for membrane permeability. AZD-0947’s hexahydroquinoline may reduce aromatic interactions but improve solubility .

- Coumarin Derivatives: The bis-coumarin analog’s extended aromatic system likely enhances fluorescence properties, making it useful in imaging or diagnostic applications, unlike the simpler quinoline-based compounds .

Biological Activity

4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzonitrile group. This structural arrangement is significant as it contributes to its interaction with various biological targets.

1. Inhibition of Nitric Oxide Synthase (NOS)

Recent studies have shown that compounds similar to 4-(5,6,7,8-tetrahydroquinolin-2-yl)benzonitrile exhibit potent inhibitory effects on nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). For instance, derivatives have demonstrated Ki values in the nanomolar range for both rat and human nNOS, indicating strong binding affinity and selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) .

Table 1: Inhibitory Constants of Related Compounds

| Compound | Ki (rat nNOS) | Ki (human nNOS) | Selectivity (iNOS/eNOS) |

|---|---|---|---|

| 10a | 24 nM | 55 nM | 153-fold |

| 14b | 40 nM | 80 nM | 238-fold |

| 19c | 30 nM | 70 nM | 1040-fold |

2. Serotonin Receptor Modulation

Compounds derived from the tetrahydroquinoline structure have been identified as ligands for serotonin receptors, particularly the 5-HT2C receptor. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases linked to serotonin dysregulation .

Mechanism of Action:

- Activation of the 5-HT2C receptor can influence neurotransmitter release, impacting mood regulation and cognitive functions.

3. Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death associated with various neurodegenerative disorders. Studies indicate that tetrahydroquinoline derivatives can inhibit ferroptosis, offering therapeutic avenues for conditions such as multiple sclerosis and Alzheimer's disease .

Table 2: Effects on Ferroptosis

| Compound | Effect on Ferroptosis | Related Disorders |

|---|---|---|

| Tetrahydroquinoline derivative X | Inhibitory | Multiple sclerosis, Alzheimer's |

Case Study: Neuroprotective Effects

In a study involving mouse models of Alzheimer's disease, administration of a tetrahydroquinoline derivative demonstrated significant neuroprotective effects. The compound reduced levels of pro-inflammatory cytokines and improved neuronal survival in response to beta-amyloid toxicity .

Findings:

- Decreased release of IL-1β and TNF-α.

- Enhanced expression of anti-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5,6,7,8-Tetrahydroquinolin-2-yl)benzonitrile, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile derivatives) to couple with tetrahydroquinoline scaffolds . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis at 293 K resolves bond lengths (e.g., C–C mean 0.005 Å) and torsion angles, critical for confirming stereochemistry .

- NMR : H and C NMR (DMSO-d6 or CDCl3) identify aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (C≡N, δ ~110–120 ppm in C). NOESY confirms spatial proximity of substituents .

- FT-IR : A sharp peak ~2220 cm confirms the nitrile functional group .

Q. What solvent systems are suitable for its solubility and stability during experiments?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane. Stability tests (24–72 hr) under inert atmospheres (N2/Ar) at 4°C show <5% degradation. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogs?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3, -NO2) at the benzonitrile para-position to enhance receptor binding affinity .

- Biological assays : Test IC50 values via reporter gene assays (e.g., alkaline phosphatase activity for progesterone receptor antagonism) .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What advanced techniques analyze its coordination chemistry with transition metals?

- Methodological Answer :

- Electrochemical spectroscopy : In situ SFG/DFG spectroscopy in ionic liquids (e.g., [BMP][TFSA]) monitors adsorption behavior on Au electrodes, revealing nitrile-metal interactions .

- XAS (X-ray absorption spectroscopy) : Identifies metal-ligand bond distances (e.g., Fe–N bonds in Fe complexes) and oxidation states .

- Magnetic susceptibility : Measures paramagnetic shifts in Cu(II) or Co(II) complexes to infer geometry (octahedral vs. tetrahedral) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) and normalize for cell line variability (HEK293 vs. HeLa) .

- Protease inhibition assays : Rule off-target effects using kinase profiling (e.g., CDK1/GSK3β selectivity) .

- Dose-response curves : Ensure linearity (R > 0.98) and use Hill slopes to assess cooperative binding anomalies .

Q. What methods enable real-time monitoring of its reactivity in catalytic systems?

- Methodological Answer :

- In situ Raman spectroscopy : Tracks nitrile vibrational modes (~2220 cm) during Pd-catalyzed cross-coupling to detect intermediate species .

- GC-MS headspace analysis : Quantifies volatile byproducts (e.g., HCN) in aerobic reactions to optimize inert conditions .

- Stopped-flow UV-Vis : Measures kinetics of charge-transfer transitions in photoredox catalysis (e.g., Ru(bpy) systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.